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molecular formula C9H9ClN2O2 B8359207 5-Chloro-7-nitro-1,2,3,4-tetrahydroquinoline

5-Chloro-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B8359207
M. Wt: 212.63 g/mol
InChI Key: JXQNSPZPSKGADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538121B2

Procedure details

A solution of 5-iodo-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (D53P) (1.69 g, 6.73 mmol) in DMF (25 ml) was treated with copper (I) chloride (1.66 g, 16.8 mmol) at 130C. for 7 h. On cooling the solution was filtered and the filtrate concentrated in vacuo. The residue was dissolved in EtOAc and washed with 5M HCl, then dried over MgSO4 and concentrated in vacuo. The crude product was purified by column chromatography to give a (1:1) mixture of the title compound and 5-chloro-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline (591 mg). This mixture was treated with potassium carbonate in methanol to yield the title compound (450 mg) as a brown solid. 1H NMR (400 MHz, CDCl3) δ (ppm): 7.49 (d, 1H), 7.19 (d, 1H), 4.31 (br.s, 1H), 3.33 (m, 2H), 2.82 (t, 2H), 1.98 (m, 2H).
Name
5-chloro-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline
Quantity
591 mg
Type
reactant
Reaction Step One
Name
5-iodo-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline
Quantity
1.69 g
Type
reactant
Reaction Step Two
[Compound]
Name
130C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
copper (I) chloride
Quantity
1.66 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
IC1C=C([N+]([O-])=O)C=C2C=1CCCN2C(=O)C(F)(F)F.[Cl:21][C:22]1[CH:31]=[C:30]([N+:32]([O-:34])=[O:33])[CH:29]=[C:28]2[C:23]=1[CH2:24][CH2:25][CH2:26][N:27]2C(=O)C(F)(F)F>CN(C=O)C.[Cu]Cl>[Cl:21][C:22]1[CH:31]=[C:30]([N+:32]([O-:34])=[O:33])[CH:29]=[C:28]2[C:23]=1[CH2:24][CH2:25][CH2:26][NH:27]2

Inputs

Step One
Name
5-chloro-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline
Quantity
591 mg
Type
reactant
Smiles
ClC1=C2CCCN(C2=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)=O
Step Two
Name
5-iodo-7-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline
Quantity
1.69 g
Type
reactant
Smiles
IC1=C2CCCN(C2=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)=O
Name
130C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper (I) chloride
Quantity
1.66 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling the solution
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with 5M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=C2CCCNC2=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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